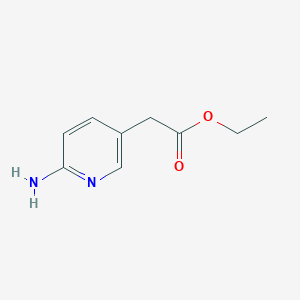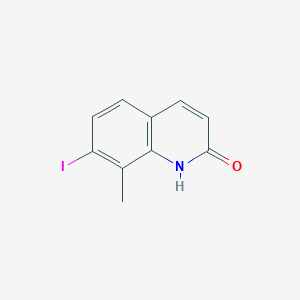
5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole
Descripción general
Descripción
5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C13H17FN2 and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento del Cáncer
El átomo de flúor en 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole puede ser crucial para la actividad anticancerígena. Los compuestos fluorados, como el 5-fluorouracilo (5-FU), se utilizan ampliamente en la quimioterapia . La presencia de flúor puede inhibir enzimas clave como la timidilato sintasa, que es esencial para la síntesis de ADN en células cancerosas que se dividen rápidamente . Este compuesto podría estudiarse por su potencial para actuar de manera similar, interrumpiendo la proliferación de células cancerosas.
Actividad Antimicrobiana
Los derivados de imidazol, que comparten una estructura central similar a nuestro compuesto de interés, son conocidos por sus amplias propiedades antimicrobianas . Este compuesto podría sintetizarse y probarse contra diversas cepas bacterianas y fúngicas para evaluar su eficacia como nuevo agente antimicrobiano.
Imagenología Molecular
Los compuestos fluorados se utilizan a menudo en la tomografía por emisión de positrones (PET) debido a su capacidad para ser marcados con isótopos radiactivos . El compuesto podría desarrollarse como un nuevo trazador para la imagenología en diversas enfermedades, ayudando a visualizar procesos biológicos en tiempo real.
Estudios de Inhibición Enzimática
La estructura única de This compound puede permitir que actúe como un inhibidor de enzimas específicas. La investigación podría centrarse en su interacción con enzimas como la topoisomerasa 1 del ADN, que desempeña un papel en la replicación y reparación del ADN . Comprender esta interacción puede proporcionar información sobre la mecánica enzimática y ayudar en el diseño de fármacos.
Propiedades
IUPAC Name |
5-fluoro-1-piperidin-4-yl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c14-11-1-2-13-10(9-11)5-8-16(13)12-3-6-15-7-4-12/h1-2,9,12,15H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCTTHDGPNVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334123-16-8 | |
| Record name | 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[2-(4-Amino-2-methoxyphenoxy)-ethoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1469393.png)




![8-(4-Bromophenoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1469400.png)







